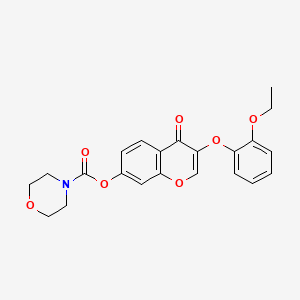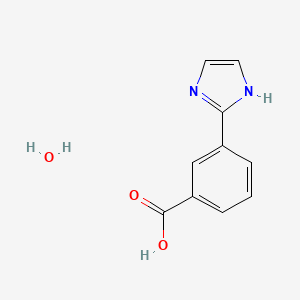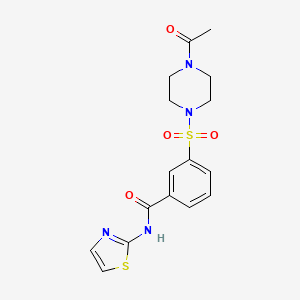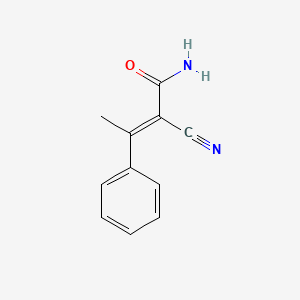![molecular formula C13H9F3N2O B2364452 N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide CAS No. 2411274-59-2](/img/structure/B2364452.png)
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFB belongs to the class of alkynes and is a derivative of but-2-ynamide.
Mécanisme D'action
The mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions, which are crucial for the function of many biological processes. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been shown to have biochemical and physiological effects in various studies. In vitro studies have demonstrated that N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide inhibits tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has some limitations, including its limited solubility in water and its potential reactivity with certain functional groups.
Orientations Futures
There are several future directions for the research on N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use as a building block in the synthesis of new organic compounds, including polymers and dendrimers. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide and its effects on biological processes.
Conclusion
In conclusion, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves the reaction of but-2-ynamide with 3-cyanobenzyl bromide and 2,2,2-trifluoroethylamine in the presence of a base. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide and its effects on biological processes.
Méthodes De Synthèse
The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves the reaction of but-2-ynamide with 3-cyanobenzyl bromide and 2,2,2-trifluoroethylamine in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
Propriétés
IUPAC Name |
N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c1-2-4-11(19)18-12(13(14,15)16)10-6-3-5-9(7-10)8-17/h3,5-7,12H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCANBKQJQFJLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)
![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)


![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2364383.png)

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)


![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)